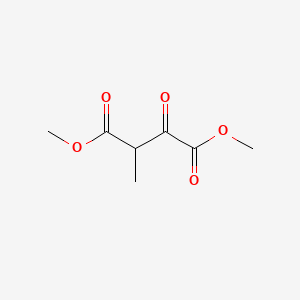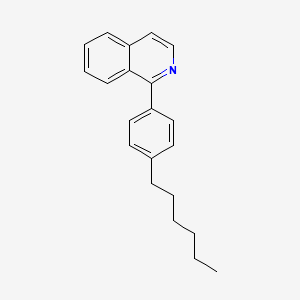
1-(4-Hexylphenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hexylphenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids. The compound features a hexyl group attached to the phenyl ring, which is further connected to the isoquinoline core. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hexylphenyl)isoquinoline can be synthesized using several methods. One common approach involves the Pomeranz-Fritsch synthesis, which starts with the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form an aldimine. This intermediate then undergoes cyclization in an acidic medium to produce isoquinoline derivatives . Another method is the Bischler-Napieralski synthesis, which involves the reaction of phenethylamine with an acid chloride or anhydride to form an amide, followed by cyclization to yield the isoquinoline core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions . Additionally, green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hexylphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using reagents like hydrogen peroxide or peracids.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride.
Substitution: Bromine in nitrobenzene.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Brominated isoquinoline derivatives.
Scientific Research Applications
1-(4-Hexylphenyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets are still under investigation, but its structural features suggest it can interact with multiple biological systems .
Comparison with Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom at a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Angustureine: A natural alkaloid with a similar core structure but different substituents.
Uniqueness: 1-(4-Hexylphenyl)isoquinoline is unique due to the presence of the hexyl group, which imparts distinct lipophilic properties. This makes it more soluble in organic solvents and potentially enhances its ability to interact with lipid membranes in biological systems .
Properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-hexylphenyl)isoquinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21/h6-7,9-16H,2-5,8H2,1H3 |
InChI Key |
KJFRIHBKWUEOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


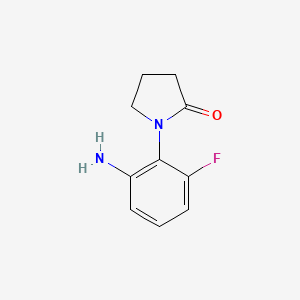
![4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11748037.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748041.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748051.png)
![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11748069.png)
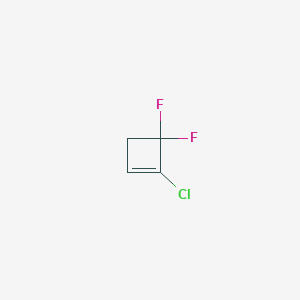
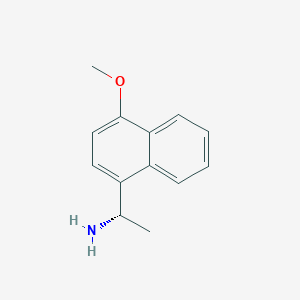
![Benzo[b]thiophene-6-methanesulfonyl chloride](/img/structure/B11748091.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748092.png)
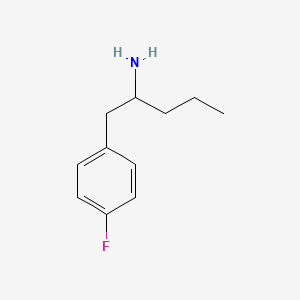
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748094.png)
